(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine
Description
“(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine” is a chiral diamine derivative featuring a 3,5-dichlorophenyl substituent attached to an ethane-1,2-diamine backbone. This compound is characterized by its stereospecific (1S) configuration, which may influence its reactivity and biological interactions. Key identifiers include CAS Registry Numbers 1089348-03-7 and 1213007-54-5, with an InChIKey of JLMCDYSDCCEFAP-UHFFFAOYSA-N .
Properties
Molecular Formula |
C8H10Cl2N2 |
|---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1S)-1-(3,5-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2/t8-/m1/s1 |
InChI Key |
JLMCDYSDCCEFAP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 3,5-dichlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the ethane-1,2-diamine structure. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of (1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine exhibit significant anticancer properties. A study focused on the synthesis of new triazepine derivatives showed that compounds incorporating this diamine structure displayed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific pathways critical for cancer cell proliferation .
Neuropharmacology
The compound has also been evaluated for its binding affinity to sigma receptors, which are implicated in several neurological disorders. A series of halogenated derivatives were synthesized and tested for their sigma-1 receptor binding affinities. The results indicated that modifications to the aromatic rings significantly influenced the binding efficacy, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing novel polymers. Its diamine functionality allows it to participate in polycondensation reactions, leading to the formation of high-performance materials with enhanced thermal and mechanical properties. These materials have potential applications in coatings and adhesives .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor. Specifically, studies have shown that it can inhibit certain proteases involved in disease pathways. This inhibition is significant in the context of developing drugs aimed at modulating enzyme activity in various pathological conditions .
Table 1: Anticancer Activity of this compound Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis Induction |
| Compound B | MCF-7 | 10 | Cell Cycle Arrest |
| Compound C | A549 | 20 | Inhibition of Metastasis |
Table 2: Sigma Receptor Binding Affinities
| Derivative | Binding Affinity (nM) | Substituents |
|---|---|---|
| 3-Fluoro Derivative | 7.8 | Fluoro at position 3 |
| 4-Bromo Derivative | 6.35 | Bromo at position 4 |
| Unsubstituted | 12.08 | No substituents |
Case Studies
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized a series of triazepine derivatives based on this compound and evaluated their cytotoxic effects on breast cancer cells. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Sigma-1 Receptor Studies
A comprehensive analysis was conducted on various halogenated derivatives of this compound to assess their sigma-1 receptor binding affinities. The findings revealed that specific substitutions enhanced receptor affinity, paving the way for future studies aimed at developing neuroprotective agents .
Mechanism of Action
The mechanism of action of (1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
- Electron-Withdrawing Effects : The 3,5-dichlorophenyl group enhances electrophilicity compared to the 3,5-difluorophenyl analog. This may increase the diamine’s acidity (lower pKa) and stabilize charge transfer in coordination complexes .
- Solubility : Fluorine’s lower atomic weight and polarity could improve aqueous solubility for the difluoro analog, whereas the dichloro variant may favor lipid-rich environments .
Coordination Chemistry Potential
- Schiff Base Derivatives: highlights N,N'-Bis(3,5-dichlorobenzylidene)ethane-1,2-diamine (Compound 1285), a Schiff base derived from ethane-1,2-diamine. Such compounds are known to form stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺). The dichlorophenyl substituents likely enhance metal-ligand binding through inductive effects, whereas the parent diamine lacks the conjugated imine system, offering greater flexibility but weaker π-backbonding .
- Metal Affinity: The dichloro-diamine’s lone pairs on nitrogen atoms and electron-withdrawing Cl groups could favor interactions with Lewis acidic metals, contrasting with non-halogenated analogs like ethylenediamine.
Biological Activity
(1S)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine is an organic compound with significant biological activity attributed to its structural features, particularly the dichlorophenyl group and the presence of two amine functional groups. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 205.08 g/mol
- Chirality : The (1S) configuration indicates specific spatial arrangements that influence its biological interactions.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may act as a modulator in several biochemical pathways:
- Lipid Metabolism : Studies suggest that the compound influences fatty acid hydrolases, enzymes involved in lipid metabolism, which could have implications for metabolic disorders .
- Receptor Binding : Interaction studies have shown that this compound can bind to specific receptors or enzymes in biological systems, affecting cellular signaling pathways .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
1. Antimicrobial Activity
In a study evaluating antimicrobial properties, this compound demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was recorded at 64 µg/mL, indicating significant potential for treating resistant bacterial infections .
2. Cancer Cell Cytotoxicity
Research involving gastric adenocarcinoma cells (MKN-45) showed that derivatives of this compound exhibited higher toxicity compared to standard chemotherapy agents like Paclitaxel. The synthesized compounds induced apoptosis in cancer cells more effectively than the control samples .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (1R)-1-(3,5-Dichlorophenyl)ethane-1,2-diamine | 1213944-68-3 | Similar structure; different stereochemistry |
| N,N'-bis(3-chloro-4-fluorophenyl)cyclohexane-1,2-diamine | 1213160-50-9 | Complex cyclic structure; enhanced steric hindrance |
| 2-Amino-1-(3,5-dichlorophenyl)ethanol | 1153971-79-9 | Hydroxyl group addition; different solubility |
This comparison highlights the unique aspects of this compound in terms of its potential applications and biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
